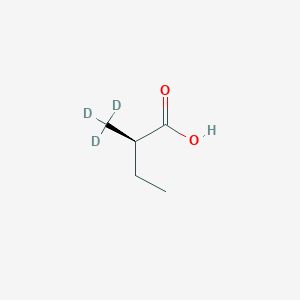

(R)-2-Methylbutyric Acid-d3

描述

Significance of Chiral Deuterated Organic Acids in Chemical Biology

Chiral deuterated organic acids are invaluable tools in chemical biology for several key reasons. Chirality, or the "handedness" of a molecule, is a fundamental aspect of biological systems, as enzymes and receptors often exhibit high stereospecificity, meaning they interact differently with each enantiomer (mirror-image isomer) of a chiral molecule. rsc.org The introduction of deuterium (B1214612), a heavy isotope of hydrogen, into a specific chiral molecule provides a subtle but powerful label that can be tracked and differentiated from its non-deuterated counterpart. rsc.org

This isotopic labeling is particularly significant for:

Metabolic Pathway Elucidation: Researchers can use deuterated compounds to trace the metabolic fate of a molecule within an organism or cell culture. By analyzing the distribution of deuterium in various metabolites, scientists can map out complex biochemical pathways. njchm.comacs.org

Pharmacokinetic Studies: In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. Deuterated analogs of chiral drugs help in these studies by acting as tracers, allowing for precise quantification and differentiation from the non-labeled drug and its metabolites. nih.gov

Enzyme Mechanism Investigation: The deuterium kinetic isotope effect (DKIE), where a bond to deuterium is broken more slowly than a bond to hydrogen, can be exploited to study the mechanisms of enzyme-catalyzed reactions. nih.gov This provides insights into the rate-determining steps of a reaction.

Quantitative Analysis: Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. clearsynth.coma-2-s.com They co-elute with the non-labeled analyte but are distinguishable by their higher mass, enabling accurate quantification by correcting for variations in sample preparation and instrument response. clearsynth.coma-2-s.com

The ability to produce specific enantiomers of deuterated compounds is crucial, as biological systems often interact selectively with one stereoisomer. rsc.org

Overview of (R)-2-Methylbutyric Acid: Stereochemical Considerations

2-Methylbutyric acid is a branched-chain fatty acid that exists as two enantiomers: (R)-2-Methylbutyric acid and (S)-2-Methylbutyric acid. wikipedia.org These molecules are non-superimposable mirror images of each other, a property known as chirality, which arises from the presence of a stereocenter at the second carbon atom. smolecule.com

The stereochemistry of 2-methylbutyric acid is critical to its biological activity and sensory properties. The (R)- and (S)-enantiomers often exhibit distinct biological interactions and can have different metabolic fates. smolecule.com For instance, (R)-2-methylbutanoic acid is found naturally in cocoa beans, while the (S)-enantiomer is present in many fruits like apples and apricots. wikipedia.orgsmolecule.com Their odor profiles are also markedly different; (S)-2-methylbutyric acid has a sweet, fruity scent, whereas (R)-2-methylbutyric acid possesses a pungent, cheesy odor. wikipedia.org

This difference in biological perception underscores the importance of stereochemistry in molecular interactions. In research, being able to distinguish between these enantiomers is essential for understanding their specific roles in biological processes.

Table 1: Stereochemical Properties of 2-Methylbutyric Acid Enantiomers

| Property | (R)-2-Methylbutyric Acid | (S)-2-Methylbutyric Acid |

|---|---|---|

| Natural Occurrence | Cocoa beans, valerian roots smolecule.com | Apples, apricots, certain orchids smolecule.com |

| Odor Profile | Pungent, cheesy wikipedia.org | Sweet, fruity wikipedia.org |

| Metabolic Precursor | Can be a precursor for (R)-2-methylbutan-1-ol, a pheromone in some insects | |

| Biosynthesis Origin | Can be derived from isoleucine |

Rationale for Deuterium Labeling in Advanced Research Methodologies

Deuterium labeling is a powerful technique used in advanced research methodologies like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) for several compelling reasons. acs.orgcreative-proteomics.com The replacement of hydrogen with deuterium, a stable isotope, introduces a specific mass change in the molecule without significantly altering its chemical properties. nih.gov This isotopic substitution serves as a robust tag for tracing and quantification.

Key rationales for using deuterium labeling include:

Improved Accuracy in Quantitative Analysis: In techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. resolvemass.ca They behave almost identically to their non-deuterated counterparts during sample preparation and analysis but are easily distinguished by their different mass-to-charge ratios. This allows for precise correction of analytical variability, leading to highly accurate quantification. clearsynth.coma-2-s.com

Elucidation of Reaction Mechanisms and Metabolic Pathways: The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be used to probe reaction mechanisms. nih.gov In metabolic studies, deuterium-labeled compounds act as tracers, allowing researchers to follow their transformation through complex biochemical networks. acs.org

Enhanced Structural Analysis in NMR: In NMR spectroscopy, deuterium is "silent" under typical proton NMR conditions. acs.orgcreative-proteomics.com Selectively replacing protons with deuterium can simplify complex spectra, helping to elucidate the structure of intricate molecules. unl.pt

Stabilization of Chiral Centers: In some cases, a hydrogen atom at a chiral center can be acidic and prone to exchange, leading to racemization (interconversion between enantiomers). Replacing this hydrogen with deuterium can stabilize the chiral center, allowing for the study of individual enantiomers. nih.gov

The use of (R)-2-Methylbutyric Acid-d3, for example, allows researchers to specifically study the (R)-enantiomer without interference from the (S)-enantiomer or endogenous, non-labeled 2-methylbutyric acid. The "d3" designation indicates that three hydrogen atoms have been replaced by deuterium, creating a distinct mass shift that is easily detectable.

Table 2: Mass Shift due to Deuterium Labeling in 2-Methylbutyric Acid

| Compound | Molecular Formula | Molecular Weight (approx. g/mol) |

|---|---|---|

| 2-Methylbutyric Acid | C₅H₁₀O₂ | 102.13 smolecule.com |

| 2-Methylbutyric Acid-d3 | C₅H₇D₃O₂ | 105.15 |

属性

分子式 |

C5H10O2 |

|---|---|

分子量 |

105.15 g/mol |

IUPAC 名称 |

(2R)-2-(trideuteriomethyl)butanoic acid |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1/i2D3 |

InChI 键 |

WLAMNBDJUVNPJU-CEXORFCXSA-N |

手性 SMILES |

[2H]C([2H])([2H])[C@H](CC)C(=O)O |

规范 SMILES |

CCC(C)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for R 2 Methylbutyric Acid D3

Stereoselective Synthetic Approaches for (R)-2-Methylbutyric Acid

The creation of the chiral center in (R)-2-Methylbutyric Acid with high enantiomeric purity is paramount. Various stereoselective synthetic methods have been developed to achieve this, primarily revolving around asymmetric catalysis and biocatalytic resolutions.

Asymmetric Catalysis in Enantioselective Preparation

Asymmetric catalysis offers a powerful tool for the direct synthesis of the desired enantiomer from a prochiral substrate. One of the most effective methods for preparing (R)-2-Methylbutyric Acid is through the asymmetric hydrogenation of tiglic acid. nih.gov This reaction typically employs a chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex as the catalyst. researchgate.netharvard.edu The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the double bond, leading to the preferential formation of one enantiomer. wikipedia.org

The efficiency of this process is highly dependent on the specific catalyst, solvent, and reaction conditions. Research has shown that catalysts of the type [Ru(BINAP)(OAc)2] can achieve high enantiomeric excess (e.e.). researchgate.net The reaction is typically carried out under a hydrogen atmosphere, with the pressure and temperature being critical parameters to optimize for both conversion and enantioselectivity. harvard.edu

Table 1: Asymmetric Hydrogenation of Tiglic Acid

| Catalyst | Substrate | Solvent | H2 Pressure (atm) | Temperature (°C) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| [Ru((R)-BINAP)(OAc)2] | Tiglic Acid | Methanol | 100 | 23 | 88% | researchgate.net |

| RuCl2[(R)-BINAP] | Tiglic Acid | Ethanol | 4 | 100 | >95% | harvard.edu |

Microbial Resolution Techniques for Enantiomeric Purity

Microbial resolution provides a green and highly selective alternative for separating enantiomers from a racemic mixture. This technique utilizes whole microbial cells which contain enzymes that can selectively metabolize one enantiomer, leaving the other enantiomer in the reaction medium. While there is extensive research on the microbial production of the (S)-enantiomer, for instance, using Bacillus spizizenii which can produce (S)-2-methylbutanoic acid from L-isoleucine with high enantiomeric excess, the direct microbial resolution to isolate the (R)-enantiomer is also a viable strategy. nih.govnih.gov In such a process, a microorganism would be selected for its ability to selectively consume (S)-2-methylbutyric acid from a racemic mixture, thereby enriching the medium with the desired (R)-enantiomer. The efficiency of microbial resolution depends on factors such as the microbial strain, culture conditions, and substrate concentration. google.com

Enantioselective Biocatalysis in Chiral Acid Production

Enantioselective biocatalysis, using isolated enzymes, offers a more controlled approach compared to whole-cell systems. nih.govresearchgate.netnih.gov Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic carboxylic acids and their esters. researchgate.netnih.govmdpi.commdpi.com The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers with the enzyme. nih.govsci-hub.se

For the resolution of racemic 2-methylbutyric acid, lipase (B570770) B from Candida antarctica (CALB) has been shown to be particularly effective. nih.govnih.gov The enzyme can be used to catalyze the enantioselective esterification of the racemic acid with an alcohol. The lipase preferentially esterifies one enantiomer, allowing for the separation of the unreacted enantiomer (the desired (R)-2-Methylbutyric Acid in this case) from the esterified product. The choice of solvent, acyl acceptor (alcohol), and temperature can significantly influence both the reaction rate and the enantioselectivity of the process. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylbutyric Acid

| Lipase Source | Reaction Type | Acyl Acceptor | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) of Unreacted Acid | Reference |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Esterification | 1-Pentanol | Hexane (B92381) | 25 | >95% | nih.govsci-hub.se |

| Rhizopus chinensis Lipase | Hydrolysis of ethyl ester | Water | Aqueous buffer | 4 | 95% (for the corresponding ester) | researchgate.net |

Deuteration Strategies for Site-Specific Labeling

Once the chiral center is established, the next crucial step is the introduction of deuterium (B1214612) at the desired position. For (R)-2-Methylbutyric Acid-d3, the deuterium atoms are typically incorporated into the methyl group at the chiral center.

Isotopic Exchange Methods for Deuterium Incorporation

Hydrogen-isotope exchange (HIE) reactions provide a direct method for introducing deuterium into a molecule by replacing hydrogen atoms. nih.govnih.gov For carboxylic acids, transition metal catalysts, particularly those based on iridium, have been shown to be effective for directed HIE. nih.govstrath.ac.uk The carboxylic acid group can direct the catalyst to the ortho positions in aromatic systems or to specific C-H bonds in aliphatic systems. While direct HIE at the methyl group of 2-methylbutyric acid presents challenges due to the unactivated nature of the C-H bonds, recent advances in C-H activation could potentially enable such transformations under specific catalytic conditions. chemrxiv.org The use of deuterium gas (D2) or heavy water (D2O) as the deuterium source is common in these reactions. strath.ac.uknih.govnih.gov

Table 3: Iridium-Catalyzed Hydrogen-Isotope Exchange

| Catalyst System | Deuterium Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Iridium(I) N-heterocyclic carbene/phosphine complex | D2 gas or D2O | Aromatic and Aliphatic Carboxylic Acids | Ortho-directing for aromatic acids, potential for aliphatic C-H activation. | nih.govstrath.ac.uk |

| Kerr Catalyst (commercial iridium catalyst) | D2 gas | Aliphatic Amides | High regioselectivity for unactivated C(sp3) centers. | nih.gov |

Precursor-Based Deuteration in Multi-Step Synthesis

A more common and often more controlled method for introducing deuterium is through a multi-step synthesis using a deuterated precursor. nih.govresearchgate.netrsc.orglibretexts.org This approach involves designing a synthetic route where one of the starting materials already contains the required deuterium atoms.

For the synthesis of this compound, a plausible route would involve the use of a deuterated methylating agent. For instance, a Grignard reagent prepared from deuterated methyl iodide (CD3I), namely CD3MgI, can be used to introduce the trideuteromethyl group. pearson.com This deuterated Grignard reagent can then be reacted with a suitable chiral electrophile that already contains the ethyl and carboxylic acid functionalities, or a precursor thereof, to construct the final molecule. The stereochemistry would need to be controlled in a subsequent step, for example, through a resolution process as described in section 2.1, or by using a chiral auxiliary in the Grignard addition step.

An alternative precursor-based approach could involve the asymmetric hydrogenation of a deuterated analogue of tiglic acid, where the methyl group is already deuterated. This would combine the strategies of asymmetric catalysis and precursor-based deuteration into a single, efficient process.

Advanced Purification and Stereochemical Characterization of Deuterated Enantiomers

The successful synthesis of this compound necessitates not only a robust synthetic route but also sophisticated methodologies for its purification to a high degree of enantiomeric and isotopic purity. Furthermore, unambiguous confirmation of its absolute stereochemistry is crucial. This section delves into the advanced techniques employed for the purification and in-depth stereochemical characterization of deuterated enantiomers like this compound.

Achieving high enantiopurity for this compound often requires advanced chromatographic techniques that can effectively separate the R- and S-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For carboxylic acids like 2-methylbutyric acid, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. The mobile phase typically consists of a non-polar solvent like hexane with a polar modifier such as isopropanol (B130326) and an acidic additive like trifluoroacetic acid to improve peak shape and resolution.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations. chromatographyonline.com It utilizes supercritical carbon dioxide as the main mobile phase component, often with a co-solvent like methanol. chromatographyonline.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. nih.gov For the purification of chiral carboxylic acids, stationary phases similar to those used in HPLC are employed. The separation of acidic compounds in SFC can sometimes be challenging, but the use of acidic additives can significantly improve performance. chiraltech.com

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

|---|---|---|

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3-chloro-5-methylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | CO2/Methanol (85:15) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Resolution (Rs) | > 2.0 | > 2.5 |

| Run Time | 15 min | 5 min |

Once purified, the stereochemical integrity of this compound must be rigorously confirmed. Several spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the R- and S-enantiomers.

Chiral Solvating Agents (CSAs): These are chiral molecules, such as Pirkle's alcohol, that form transient diastereomeric complexes with the analyte through non-covalent interactions. wikipedia.org This can lead to chemical shift differences (Δδ) between the enantiomers in the ¹H or ¹³C NMR spectra, allowing for the determination of enantiomeric excess (ee). wikipedia.org

Chiral Derivatizing Agents (CDAs): CDAs react with the carboxylic acid to form stable diastereomers. These diastereomers have distinct NMR spectra, which allows for the quantification of each enantiomer.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The experimental VCD spectrum can be compared to a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer) to unambiguously assign the absolute stereochemistry. For deuterated compounds, the C-D stretching vibrations can provide a clean spectroscopic window for analysis. nih.govpearson.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum can also offer structural information. For 2-methylbutanoic acid, characteristic fragments corresponding to the loss of a hydroxyl group or the carboxyl group are observed. libretexts.org In the deuterated analogue, the masses of these fragments will be shifted, confirming the location of the deuterium atoms. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of short-chain fatty acids, often after derivatization to increase volatility. mdpi.comnih.gov

| Ion | Expected m/z (Non-deuterated) | Expected m/z (this compound) | Description |

|---|---|---|---|

| [M]+• | 102 | 105 | Molecular Ion |

| [M-CH3]+ | 87 | 90 | Loss of a methyl group |

| [M-C2H5]+ | 73 | 73 or 76 | Loss of an ethyl group (depending on deuteration pattern) |

| [M-COOH]+ | 57 | 57 or 60 | Loss of the carboxyl group (depending on deuteration pattern) |

Advanced Analytical Applications of R 2 Methylbutyric Acid D3

Role as an Internal Standard in Quantitative Mass Spectrometry-Based Metabolomics

In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z). (R)-2-Methylbutyric Acid-d3 fulfills these criteria for the analysis of its non-deuterated counterpart, (R)-2-Methylbutyric Acid, and other similar short-chain fatty acids. The three deuterium (B1214612) atoms increase its mass by three daltons, allowing for clear differentiation in the mass spectrometer without significantly altering its chemical and physical properties.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Assays

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including SCFAs. However, the quantitative analysis of these compounds can be challenging due to their volatility and potential for loss during sample preparation. The use of a deuterated internal standard like this compound is crucial for mitigating these issues.

In the development of GC-MS assays for SCFAs, this compound would be added to biological samples at a known concentration at the beginning of the sample preparation process. This allows it to account for any variability in extraction efficiency, derivatization yield, and injection volume. During GC separation, the deuterated standard co-elutes with the endogenous 2-methylbutyric acid. In the mass spectrometer, the distinct m/z values of the analyte and the internal standard are monitored, and the ratio of their peak areas is used for quantification. This ratiometric approach significantly improves the precision and accuracy of the measurement.

Table 1: Illustrative GC-MS Parameters for SCFA Analysis Using a Deuterated Internal Standard

| Parameter | Value |

| GC Column | DB-FATWAX UI or similar polar capillary column |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (1 min), ramp to 240 °C at 10 °C/min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Monitored Ions (Analyte) | m/z specific to 2-methylbutyric acid derivatives |

| Monitored Ions (IS) | m/z specific to this compound derivatives |

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

For the analysis of less volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. The analysis of SCFAs by LC-MS/MS often requires derivatization to improve their retention on reversed-phase columns and enhance their ionization efficiency. The optimization of these protocols benefits greatly from the inclusion of a stable isotope-labeled internal standard.

In the optimization of LC-MS/MS methods, this compound would be used to assess the efficiency of different derivatization reagents and reaction conditions. By comparing the signal intensity of the derivatized deuterated standard across various experimental setups, researchers can identify the most robust and efficient derivatization protocol. Furthermore, during the analysis, it compensates for matrix effects, which are a common source of inaccuracy in LC-MS/MS. Matrix effects, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the analyte, are effectively normalized when a co-eluting stable isotope-labeled internal standard is used.

Table 2: Representative LC-MS/MS Parameters for Derivatized SCFA Analysis

| Parameter | Value |

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of derivatized SCFAs |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Transitions | Specific precursor-to-product ion transitions for both the analyte and this compound derivatives |

Validation of Analytical Methods for Short-Chain Fatty Acid Profiling

Method validation is a critical step in the development of any quantitative analytical procedure, ensuring that the method is reliable, reproducible, and accurate for its intended purpose. The use of this compound is integral to the validation of analytical methods for SCFA profiling.

During method validation, key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are assessed. This compound would be used to prepare calibration curves by spiking it at a constant concentration into a series of standards with varying concentrations of the non-deuterated analytes. The accuracy and precision of the method are determined by analyzing quality control samples spiked with known concentrations of the SCFAs and the deuterated internal standard. The recovery of the internal standard across different sample matrices can also be monitored to assess the consistency of the sample preparation procedure.

Chiral Analysis and Stereochemical Elucidation in Complex Mixtures

2-Methylbutyric acid is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers can have different biological activities and origins. Therefore, the ability to separate and quantify them individually is of significant interest.

Application of Chiral Stationary Phases in Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either gas or liquid chromatography. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to their differential retention and separation.

Integration with Spectroscopic Techniques for Enantiomeric Discrimination

The integration of chiral chromatography with spectroscopic techniques, particularly mass spectrometry, provides a powerful tool for the unambiguous identification and quantification of enantiomers in complex mixtures. The use of a deuterated chiral internal standard like this compound would be highly advantageous in such integrated systems.

Following separation on a chiral column, the eluent is introduced into the mass spectrometer. The instrument can be operated in selected ion monitoring (SIM) mode in GC-MS or multiple reaction monitoring (MRM) mode in LC-MS/MS to selectively detect the characteristic ions of both the native (R)-2-Methylbutyric Acid and the deuterated this compound. This allows for the construction of two separate chromatograms, one for the analyte and one for the internal standard. The ratio of the peak areas provides a precise measure of the concentration of the (R)-enantiomer in the original sample. This approach is essential for studies aiming to understand the stereospecific roles of 2-methylbutyric acid in biological systems.

Application in Stable Isotope Tracing and Metabolic Flux Analysis

This compound is a deuterated form of (R)-2-methylbutyric acid, a naturally occurring branched-chain fatty acid (BCFA). wikipedia.org In the field of metabolic research, stable isotope-labeled compounds like this compound serve as powerful tools for tracing the intricate pathways of metabolism and quantifying the rates of metabolic reactions, an approach known as metabolic flux analysis. The deuterium atoms on the d3-methyl group act as a stable, non-radioactive tag, allowing researchers to follow the journey of the molecule through various biochemical transformations within a biological system.

Investigation of Branched-Chain Fatty Acid Metabolic Pathways

This compound is an invaluable tracer for investigating the metabolic pathways of branched-chain fatty acids. BCFAs are important components of cellular membranes, particularly in certain bacteria, and are also involved in the production of various secondary metabolites. nih.goviarc.fr By introducing this compound into a biological system, such as a bacterial culture or an animal model, scientists can track its incorporation into downstream products and identify the metabolic routes it follows.

For instance, in microorganisms, BCFAs can be synthesized de novo or assimilated from the environment. When this compound is supplied to a bacterial culture, its metabolic fate can be monitored by analyzing the isotopic enrichment in the cellular lipid pool. If the deuterium label is detected in the membrane BCFAs, it provides direct evidence of the organism's ability to utilize exogenous 2-methylbutyric acid for its lipid synthesis.

Table 1: Hypothetical Isotopic Enrichment in Bacterial Branched-Chain Fatty Acids after Incubation with this compound

| Fatty Acid | Isotopic Enrichment (M+3 Abundance %) |

| 12-Methyltetradecanoic acid (anteiso-C15:0) | 5.2 |

| 14-Methylhexadecanoic acid (anteiso-C17:0) | 4.8 |

| 13-Methyltetradecanoic acid (iso-C15:0) | 0.1 |

| 15-Methylhexadecanoic acid (iso-C17:0) | 0.1 |

This table illustrates a hypothetical scenario where a bacterium preferentially incorporates the 2-methylbutyryl starter unit into anteiso-BCFAs, as indicated by the higher isotopic enrichment in these fatty acids compared to iso-BCFAs.

Furthermore, the distribution of the deuterium label among different types of BCFAs can reveal the specificity of the enzymes involved in their synthesis. For example, a higher incorporation of the d3-label into anteiso-BCFAs compared to iso-BCFAs would suggest a preference of the fatty acid synthase machinery for the 2-methylbutyryl-CoA starter unit derived from this compound. researchgate.net

Elucidation of Precursor-Product Relationships in Biosynthesis

A significant application of this compound is in the elucidation of precursor-product relationships in the biosynthesis of complex natural products. Many important bioactive compounds, such as the anthelmintic avermectins, are polyketides, which are assembled from short-chain carboxylic acid building blocks. nih.govresearchgate.net

The biosynthesis of the avermectin (B7782182) family of compounds by the bacterium Streptomyces avermitilis is a well-studied example where 2-methylbutyryl-CoA serves as a starter unit for the polyketide synthase. researchgate.net By feeding a culture of S. avermitilis with this compound, researchers can unequivocally determine if this specific enantiomer is a precursor for avermectin biosynthesis. The incorporation of the deuterium label into the avermectin molecule, which can be detected by mass spectrometry, would confirm this precursor-product relationship.

Table 2: Expected Mass Shifts in Avermectin B1a upon Incorporation of this compound

| Compound | Expected Molecular Weight (Unlabeled) | Expected Molecular Weight (d3-labeled) | Mass Shift (Da) |

| Avermectin B1a | 873.1 | 876.1 | +3 |

This table shows the expected mass shift in Avermectin B1a if this compound is successfully incorporated as the starter unit during its biosynthesis.

This technique is not limited to polyketides. It can be applied to any biosynthetic pathway where 2-methylbutyric acid or its derivatives are suspected to be precursors. The high sensitivity and specificity of mass spectrometry make it possible to detect even minor incorporation of the labeled precursor, providing valuable insights into the intricate network of biosynthetic reactions. nih.govnih.gov

Analysis of Isotopic Enrichment in Biological Systems

The final step in any stable isotope tracing experiment is the analysis of isotopic enrichment in the metabolites of interest. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques used for this purpose. nih.govduke.edu

To analyze the incorporation of deuterium from this compound into cellular fatty acids, the lipids would first be extracted from the biological sample. The fatty acids are then typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), before being introduced into the GC-MS. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the detection and quantification of the deuterated and non-deuterated forms of the fatty acids. mit.edusigmaaldrich.com

The isotopic enrichment is determined by measuring the relative abundance of the ion containing the deuterium label (the M+3 ion in the case of a d3-label) to the unlabeled ion (M+0). This information provides a quantitative measure of the extent to which the labeled precursor has been incorporated into the product molecule.

Table 3: Example of Mass Spectrometry Data for Isotopic Enrichment Analysis of a C15 Branched-Chain Fatty Acid Methyl Ester

| Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| M+0 | 270.2559 | 94.8 |

| M+3 | 273.2743 | 5.2 |

This table presents a simplified example of mass spectrometry data, showing the relative abundances of the unlabeled (M+0) and d3-labeled (M+3) ions of a C15 BCFA methyl ester. The isotopic enrichment can be calculated from these values.

Accurate quantification of isotopic enrichment is crucial for metabolic flux analysis, as it provides the data needed to calculate the rates of metabolic pathways. Advanced analytical methods and data analysis techniques are continuously being developed to improve the accuracy and precision of these measurements. nih.gov

Research Paradigms Utilizing R 2 Methylbutyric Acid D3

Studies in Microbial Metabolism and Biotransformation Science

In the realm of microbial science, (R)-2-Methylbutyric acid-d3 is instrumental in elucidating the complex biochemical pathways involved in fermentation and the production of chiral molecules. The deuterium (B1214612) label provides a clear and unambiguous signal, allowing researchers to distinguish the tracer from endogenous compounds.

The enantiomeric distribution of chiral compounds like 2-methylbutanoic acid is critical as different enantiomers can have distinct flavors and biological activities. Stable isotope-labeled precursors are used in feeding studies to understand the origin and transformation of these enantiomers during fermentation. For instance, in studies of beverages fermented with microorganisms, determining the enantiomeric ratio of flavor-active esters is crucial for quality control.

This compound can be introduced into a fermentation medium as an internal standard. By using multidimensional gas chromatography-mass spectrometry (MDGC-MS), analysts can accurately quantify the naturally occurring (R)- and (S)-enantiomers of 2-methylbutyric acid and their derivatives. The deuterated standard, with its known concentration and distinct mass, allows for precise correction of any variability during sample preparation and analysis, leading to highly accurate determinations of enantiomeric excess.

Table 1: Illustrative Data for Enantiomeric Ratio Analysis using this compound

| Fermentation Time (hours) | Endogenous (S)-2-Methylbutyric Acid (µg/L) | Endogenous (R)-2-Methylbutyric Acid (µg/L) | This compound (Internal Standard) (µg/L) | Calculated Enantiomeric Ratio (S:R) |

| 0 | 50.2 | 5.1 | 20.0 | 9.84 : 1 |

| 24 | 155.8 | 18.7 | 20.0 | 8.33 : 1 |

| 48 | 210.5 | 45.3 | 20.0 | 4.65 : 1 |

| 72 | 180.3 | 62.9 | 20.0 | 2.87 : 1 |

Understanding the biogenetic pathways of chiral metabolites is essential for optimizing their production in industrial fermentation. This compound acts as a tracer to map these intricate microbial pathways. When introduced into a culture, the deuterated compound is taken up by the microorganisms and metabolized.

Researchers can then track the incorporation of the deuterium label into various downstream products. This technique, known as stable isotope tracing, helps to identify novel biotransformation routes and key enzymatic steps. For example, feeding studies can elucidate whether a specific microorganism produces a particular enantiomer through direct transformation of a precursor or via a more complex, indirect pathway involving multiple metabolic intermediates. This knowledge is vital for metabolic engineering efforts aimed at enhancing the yield of desired chiral compounds.

Investigations in Mammalian Metabolic Research

In mammalian systems, this compound is a valuable tracer for studying the breakdown of essential nutrients and for mapping the flow of metabolites through complex biochemical networks. Deuterated tracers are increasingly used in non-invasive techniques like deuterium metabolic imaging (DMI) to observe metabolic processes in vivo.

2-Methylbutyric acid is a known product of the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine. BCAAs and their metabolic byproducts are significant signaling molecules in various physiological processes. Dysregulation of BCAA metabolism has been linked to several diseases.

By administering this compound, researchers can trace its fate within the body. The deuterium label allows for the tracking of this specific short-chain fatty acid as it is further metabolized or incorporated into other molecules. This helps to quantify the flux through specific catabolic pathways and identify potential metabolic bottlenecks or dysregulations. For example, it can be used to study how different physiological states, such as exercise or fasting, affect the rate of BCAA breakdown and the subsequent utilization of its metabolites.

Metabolic networks are incredibly complex, with numerous interconnected pathways. Stable isotope tracers like this compound are essential tools for mapping these networks and understanding metabolic flux. The use of deuterated water (²H₂O) has demonstrated the power of deuterium as a substrate-agnostic tracer for examining the reversibility and thermodynamics of metabolic reactions.

When this compound is introduced, it enters the metabolic pool and its deuterium atoms can be transferred to other molecules through enzymatic reactions. By analyzing the distribution of the deuterium label in various metabolites over time, scientists can map the flow of carbon and hydrogen atoms through the network. This provides a dynamic view of metabolism that is not achievable with static concentration measurements alone, offering insights into how metabolic fluxes are redirected in response to disease or therapeutic interventions.

Table 2: Hypothetical Tracer Study Data in a Cellular Model

| Metabolite | Isotopic Enrichment (%) from this compound after 6 hours |

| 2-Methylbutyryl-CoA | 85.2 |

| Propionyl-CoA | 15.7 |

| Succinyl-CoA | 5.4 |

| Branched-Chain Fatty Acids | 12.1 |

Development and Certification of Reference Materials for Analytical Standardization

The accuracy and reliability of analytical measurements are paramount in scientific research. Certified reference materials (CRMs) are essential for quality control, method validation, and ensuring the comparability of data across different laboratories. This compound is developed and produced as a high-purity standard for use in analytical chemistry.

Companies specializing in stable isotopes, such as Cambridge Isotope Laboratories, Inc., synthesize and purify deuterated compounds like this compound to high specifications. The certification process involves rigorous testing to confirm the compound's chemical identity, chemical purity, and isotopic enrichment. This is typically achieved using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. The resulting certified standard can then be used by researchers as an internal standard for the precise quantification of unlabeled 2-methylbutyric acid in a wide variety of biological and chemical samples. The use of such standards is critical for applications ranging from clinical diagnostics to food and beverage analysis.

Future Perspectives and Emerging Research Directions

Integration with Systems Biology and Multi-Omics Approaches

The era of systems biology, which seeks to understand complex biological systems as a whole, relies heavily on the integration of multiple high-throughput data streams, collectively known as "multi-omics". lumagroup.com This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular function and disease. mdpi.com (R)-2-Methylbutyric Acid-d3 is an invaluable tool in this context, particularly for the metabolomics component, where it serves as a precise tracer and internal standard for mass spectrometry-based analyses.

The integration of multi-omics data has become increasingly critical in bioinformatics research for identifying complex patterns and interactions that might be missed by single-omics analyses. mdpi.com For instance, studies have already begun to investigate the association between the unlabeled 2-methylbutyric acid and cardiovascular proteins using proteomics, revealing potential links between this short-chain fatty acid and vascular health. nih.govnih.gov The use of this compound in such studies would allow for metabolic flux analysis, enabling researchers to quantify the rate at which this compound is consumed or produced and how its metabolic pathways are perturbed in disease states. By correlating these metabolic fluxes with proteomic and transcriptomic data, a more complete and dynamic picture of the underlying biological mechanisms can be developed. mdpi.com This integrated approach can provide crucial insights into the regulation of metabolic pathways and the roles of specific genes and proteins. mdpi.com

Table 1: Overview of Relevant Multi-Omics Fields

| Omics Field | Focus of Study | Role of this compound |

|---|---|---|

| Metabolomics | The complete set of small-molecule chemicals (metabolites) within a biological sample. | Acts as a stable isotope-labeled tracer to track metabolic pathways and as an internal standard for accurate quantification of its endogenous counterpart. |

| Proteomics | The entire complement of proteins expressed by an organism or system. | Helps correlate changes in protein expression (e.g., metabolic enzymes) with specific metabolic fluxes traced by the deuterated compound. nih.gov |

| Transcriptomics | The complete set of RNA transcripts produced by the genome at any one time. | Allows researchers to link changes in gene expression with observed metabolic activities involving the labeled molecule. |

| Systems Biology | The computational and mathematical modeling of complex biological systems. | Provides quantitative data on metabolic rates, which is essential for building and validating accurate predictive models of cellular metabolism. lumagroup.com |

Advances in High-Throughput Stereospecific Deuterated Synthesis

The broader application of specific deuterated compounds like this compound has historically been limited by the challenges of their synthesis. However, recent advances in high-throughput experimentation (HTE) and synthetic methodology are poised to change this landscape. HTE utilizes automation, parallelization, and miniaturization to accelerate the discovery and optimization of chemical reactions. nih.govchemrxiv.orgmdpi.com

Achieving controlled and selective deuteration, especially with stereospecificity, remains a formidable challenge in synthetic chemistry. acs.org Traditional methods can be time-consuming and may not be suitable for producing the wide array of labeled compounds needed for modern research. Emerging strategies are addressing this bottleneck. For example, the development of multicomponent reactions (MCRs) that utilize deuterated building blocks, such as [D1]-aldehydes, allows for the efficient, one-pot synthesis of diverse libraries of deuterium-labeled products. researchgate.net These methods offer a streamlined path to creating complex molecules with precisely placed deuterium (B1214612) atoms.

Furthermore, new regio- and stereoselective methods for producing deuterated isotopomers are receiving considerable attention. acs.org These advanced synthetic approaches are crucial not only for creating deuterated versions of known compounds but also for synthesizing novel deuterated pharmaceuticals. acs.org The convergence of HTE platforms with these sophisticated stereospecific deuteration reactions will significantly enhance the accessibility of chiral-labeled compounds like this compound, enabling its use in large-scale screening and multi-omics studies. chemrxiv.org

Table 2: Comparison of Synthesis Approaches

| Feature | Traditional Synthesis | High-Throughput Synthesis |

|---|---|---|

| Scale | Milligram to gram | Microgram to milligram |

| Parallelization | Single reaction at a time | Hundreds to thousands of reactions in parallel nih.gov |

| Speed | Slow (days to weeks per compound) | Rapid (generation of libraries in hours to days) chemrxiv.org |

| Cost per Compound | High | Low |

| Application | Targeted synthesis of a single molecule | Library generation, reaction optimization, screening mdpi.com |

Expanding Applications in Mechanistic Enzymology and Pathway Deconvolution

This compound is an ideal probe for elucidating complex biochemical processes at the molecular level. Its applications are expanding in mechanistic enzymology—the study of how enzymes function—and metabolic pathway deconvolution, which involves identifying the individual steps and intermediates in a metabolic sequence.

2-Methylbutanoic acid is known to be involved in various metabolic pathways, including the catabolism of the amino acid isoleucine, and is recognized as a microbial metabolite. hmdb.caiarc.fr Abnormal levels of related metabolites are associated with genetic disorders such as beta-ketothiolase deficiency. hmdb.ca By introducing this compound into a biological system (such as cell cultures or model organisms), researchers can use mass spectrometry to trace the path of the deuterium-labeled carbon skeleton. This technique allows for the unambiguous identification of downstream metabolites, even those present at very low concentrations.

This stable isotope tracing approach is fundamental to metabolic flux analysis, providing quantitative data on the rates of enzymatic reactions in vivo. It enables scientists to map the flow of metabolites through branching pathways and identify points of regulation. For mechanistic enzymology, using a stereospecific and deuterated substrate like this compound can help determine the stereoselectivity of enzymes and probe for kinetic isotope effects, which can provide profound insights into reaction mechanisms and transition states. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can sometimes alter reaction rates, and measuring this effect helps to clarify the bond-breaking steps in an enzyme's catalytic cycle. rsc.org

Table 3: Applications in Mechanistic and Pathway Studies

| Application Area | Method | Specific Information Gained |

|---|---|---|

| Pathway Deconvolution | Stable Isotope Tracing | Identification of novel metabolites, mapping of connections between metabolic pathways, pinpointing dysfunctional enzymes in disease states. hmdb.ca |

| Metabolic Flux Analysis | Quantitative Mass Spectrometry | Measurement of the rate of metabolic conversion through a pathway, understanding how metabolic flows are redirected under different conditions. |

| Mechanistic Enzymology | Kinetic Isotope Effect Studies | Elucidation of enzyme reaction mechanisms, identification of rate-limiting steps, and characterization of enzyme active sites. rsc.org |

| Enzyme Stereospecificity | Chiral Analysis of Labeled Products | Determination of whether an enzyme acts specifically on the (R) or (S) enantiomer of a substrate. |

常见问题

Basic Research Questions

Q. How can (R)-2-Methylbutyric Acid-d3 be synthesized with high enantiomeric and isotopic purity?

- Methodology :

- Asymmetric synthesis : Use chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution to achieve the (R)-enantiomer. For deuterium labeling, employ deuterated reagents (e.g., D₂O or deuterium gas) in acid-catalyzed exchange reactions under controlled pH and temperature .

- Quality control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry (e.g., optical rotation: [α]²⁰/D +19° for the (S)-enantiomer, requiring baseline separation for the (R)-form) . Isotopic purity (≥98 atom% D) is verified using mass spectrometry (MS) or ²H-NMR .

Q. What analytical techniques are critical for confirming the structure and isotopic integrity of this compound?

- Methodology :

- Spectroscopy : IR spectroscopy identifies carboxylate stretching (~1700 cm⁻¹) and deuterium substitution (C-D stretches ~2200 cm⁻¹). MS (e.g., ESI-MS) confirms molecular mass (e.g., M+3 for -d3) .

- Chromatography : Chiral GC or HPLC with β-cyclodextrin columns resolves enantiomers. Isotopic purity is validated using reverse-phase LC-MS with deuterated internal standards .

Q. How should this compound be stored to prevent racemization or isotopic exchange?

- Methodology :

- Store at 0–6°C in inert, airtight containers to minimize exposure to moisture and light. Avoid prolonged contact with protic solvents (e.g., water, alcohols) to prevent deuterium loss .

Advanced Research Questions

Q. What are the applications of this compound in metabolic flux analysis or stable isotope tracing?

- Methodology :

- Use as a deuterated tracer in lipid metabolism studies. For example, track β-oxidation pathways in cell cultures using ¹³C/²H dual-isotope labeling, followed by LC-MS/MS analysis to quantify labeled intermediates .

- Challenges : Account for kinetic isotope effects (KIEs) in enzymatic reactions, which may alter reaction rates compared to non-deuterated analogs. Validate tracer stability in biological matrices .

Q. How can researchers resolve contradictions in stereochemical outcomes during deuteration of 2-Methylbutyric Acid?

- Methodology :

- Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify intermediates prone to racemization. Compare synthetic routes (e.g., acid-catalyzed vs. enzymatic deuteration) to optimize stereoretention .

- Case study : In one study, asymmetric hydrogenation of α,β-unsaturated precursors preserved enantiopurity (>98% ee), whereas acid-catalyzed exchange led to partial racemization (~5% loss) .

Q. What strategies mitigate isotopic dilution in long-term in vivo studies using this compound?

- Methodology :

- Dosing protocols : Administer the compound in deuterated solvents (e.g., D₂O-based buffers) and pair with deuterated co-factors (e.g., NAD-D) to minimize back-exchange.

- Analytical validation : Use high-resolution MS (HRMS) to distinguish between endogenous and labeled species. Calibrate against synthetic deuterated standards .

Q. How do deuterium substitution and stereochemistry influence the compound’s bioactivity in microbial systems?

- Methodology :

- Comparative assays : Test this compound and its non-deuterated (R)- and (S)-forms against microbial strains (e.g., surfactin-producing Bacillus subtilis). Quantify bioactivity via growth inhibition assays or metabolomics .

- Findings : Deuterated forms may exhibit altered membrane permeability or enzyme binding kinetics due to C-D bond rigidity, affecting MIC values .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported isotopic labeling efficiencies for this compound?

- Methodology :

- Interlaboratory validation : Cross-validate synthetic protocols using shared reference materials (e.g., NIST-traceable standards). Publish raw spectral data (e.g., ²H-NMR peaks at δ 1.2–1.5 ppm for CH₂D groups) to enable reproducibility .

- Root-cause analysis : Investigate solvent purity, catalyst lot variability, and storage conditions as potential sources of inconsistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。